3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Substituent Effects on Properties
Electron-donating vs. electron-withdrawing groups :
Hydrogen-bonding capacity :
Steric bulk :
Structural Comparisons
The allyl group’s unsaturated bond enables further functionalization, such as epoxidation or Diels-Alder reactions, which are not feasible in chlorinated or non-allylated analogs.
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHWJKLCRPGLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422266 | |
| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26481-13-0 | |
| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Intermediate)
The initial step involves synthesizing the core coumarin structure, 7-hydroxy-4-methyl-2H-chromen-2-one, which serves as the precursor for further functionalization.
- Procedure : Resorcinol (5.5 g, 0.05 mol) is dissolved in dioxane and cooled in an ice bath. Concentrated sulfuric acid (2 mL) is added dropwise at 25°C. Subsequently, ethyl acetoacetate (7 mL) is added, and the mixture is heated to 60°C for 4 hours.
- Work-up : The reaction mixture is poured into cold water, precipitating the product, which is filtered and dried under reduced pressure.
- Yield and Purity : The product is recrystallized from methanol to yield white needle-like crystals of 7-hydroxy-4-methylcoumarin with a 91% yield.
- Characterization : FT-IR and ^1H NMR confirm the structure with characteristic peaks (e.g., FT-IR: 3021, 2931, 1731 cm^-1).
Allylation to Form 7-Allyloxy-4-methyl-2H-chromen-2-one
The key functionalization step introduces the allyl group at the 7-hydroxy position to form 7-allyloxy-4-methyl-2H-chromen-2-one.
- Reagents and Conditions : 7-Hydroxy-4-methyl-2H-chromen-2-one (656 mg, 3.73 mmol) is dissolved in acetone (35 mL). Allyl bromide (520 mg, 4.29 mmol) and solid potassium carbonate (K2CO3, 1290 mg, 9.33 mmol) are added.
- Reaction : The mixture is stirred at 60°C for 6 hours.
- Work-up : After evaporation of the solvent, the residue is extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and dried under reduced pressure.
- Yield and Physical Form : The product is obtained as off-white prismatic needles in 81% yield.
- Characterization : FT-IR shows peaks at 3451, 1736, 1598 cm^-1; ^1H NMR shows signals consistent with allyloxy substitution; HRMS confirms molecular weight (calcd. for C13H13O3, 217.06).
The final step involves the introduction of the allyl group at the 3-position of the coumarin ring via cross metathesis reactions using Grubbs’ second-generation catalyst.
- General Procedure :
- A mixture of 7-allyloxy-4-methyl-2H-chromen-2-one (0.50 mmol), appropriate allylic substrates (1.0–1.5 mmol), Grubbs’ second-generation catalyst (8.5 mg, 10 μmol), and copper iodide (CuI, 2.9 mg, 15 μmol) is prepared under nitrogen atmosphere.
- Distilled ethyl ether (5 mL) is added, and the mixture is stirred at 40°C for 5 hours under reflux.
- After cooling, the reaction mixture is concentrated and purified by column chromatography using hexane:ethyl acetate mixtures.
- Yields : Isolated yields range from 60% to 78%, depending on the substituents used in the metathesis step.
- Significance : This step allows for the introduction of various allylic substituents, including cyano, hydroxyl, glycosidic, and fatty acid derivatives, enabling structural diversity in the coumarin derivatives.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pechmann Condensation | Resorcinol + Ethyl acetoacetate | Conc. H2SO4, dioxane, 60°C, 4 h | 7-Hydroxy-4-methyl-2H-chromen-2-one | 91 | Recrystallized from methanol |
| 2 | Allylation | 7-Hydroxy-4-methyl-2H-chromen-2-one | Allyl bromide, K2CO3, acetone, 60°C, 6 h | 7-Allyloxy-4-methyl-2H-chromen-2-one | 81 | Extraction and drying |
| 3 | Cross Metathesis | 7-Allyloxy-4-methyl-2H-chromen-2-one | Grubbs II catalyst, CuI, ethyl ether, 40°C, 5 h | 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | 60–78 | Column chromatography purification |
Additional Notes on Methodology and Research Findings
- The Pechmann condensation is a classical and efficient route to synthesize hydroxycoumarins, offering high yields and straightforward purification.
- Allylation using allyl bromide and potassium carbonate in acetone is a reliable method for introducing allyl ethers at the phenolic hydroxyl group.
- The use of Grubbs’ second-generation catalyst in cross metathesis enables selective formation of the allyl substituent at the 3-position, with the reaction conditions optimized to maintain high yields and product purity.
- Analytical techniques such as FT-IR, ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) are essential for confirming the structure and purity of intermediates and final products.
- The described synthetic route allows for structural variation by modifying the allylic substrates in the cross metathesis step, enabling the synthesis of a variety of coumarin derivatives with potential biological and pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3-allyl-7-hydroxy-4-methyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one features an allyl group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position on the chromen-2-one core. These structural modifications enhance its chemical reactivity and biological properties. The compound is known to interact with several enzymes and proteins, influencing various biochemical pathways:
- Inhibition of Enzymes : It inhibits protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase, which are crucial for regulating insulin signaling and neurotransmitter levels.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation.
Medicinal Chemistry
Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, certain derivatives demonstrated up to 44.05% inhibition of inflammation compared to indomethacin, a standard anti-inflammatory drug .
Anticancer Properties : The compound's ability to induce apoptosis makes it a candidate for anticancer therapy. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against a range of pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymatic processes within the pathogens.
Antioxidant Potential
Research suggests that this compound exhibits strong antioxidant activity. This property is vital for protecting cells from oxidative stress-related damage, making it a potential therapeutic agent for diseases linked to oxidative stress, such as neurodegenerative disorders .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Test Method | Results |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | Up to 44.05% inhibition compared to indomethacin |
| Anticancer | Cell viability assay | Significant inhibition in A549 and HeLa cell lines |
| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |
| Antioxidant | DPPH radical scavenging assay | High scavenging activity observed |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of derivatives derived from this compound assessed their anti-inflammatory activity using the carrageenan-induced edema model in rats. Compounds were synthesized through multi-step reactions involving nitration and reduction processes. Among them, compounds exhibiting the highest activity were identified as potential leads for further development into anti-inflammatory drugs .
Case Study 2: Anticancer Research
In vitro studies evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicated that this compound significantly reduced cell viability through apoptosis induction mechanisms. Detailed molecular docking studies suggested that it interacts with specific targets involved in cancer cell survival pathways .
Mechanism of Action
The biological activity of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to the scavenging of free radicals, while its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the allyl group at the third position.
4-Methylumbelliferone: Similar structure but without the allyl group.
Warfarin: A well-known anticoagulant with a coumarin core but different substituents.
Uniqueness
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of the allyl group, which enhances its reactivity and biological activity compared to other coumarin derivatives.
Biological Activity
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound features an allyl group, a hydroxyl group, and a methyl group, which contribute to its unique properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Coumarin Derivatives
Coumarins are a class of organic compounds known for their wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Antioxidant
- Anti-inflammatory
- Antiviral
The structural modifications in this compound enhance these activities compared to other coumarins .
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties:
- Acetylcholinesterase (AChE) : Inhibits AChE, which is crucial for regulating acetylcholine levels in the brain, thereby showing potential in treating neurodegenerative diseases like Alzheimer’s .
- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibits PTP1B, impacting insulin signaling pathways.
Cellular Effects
This compound influences various cellular processes:
- Apoptosis Induction : It can induce apoptosis in cancer cells, inhibiting their proliferation.
- Cell Signaling : Modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.
Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound showed an IC50 value of approximately 12 µM against HeLa cells, indicating potent anticancer activity .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against several pathogens. For example, it demonstrated moderate antibacterial effects against Staphylococcus aureus, with inhibition zones ranging from 14–17 mm compared to standard antibiotics .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound showed a significant scavenging effect with an IC50 value of 25 µM, suggesting its potential as a natural antioxidant agent .
Biochemical Pathways and Metabolism
This compound interacts with several metabolic pathways:
| Pathway | Interaction |
|---|---|
| Cytochrome P450 | Involved in the metabolism of the compound |
| Apoptosis Pathway | Induces apoptosis in cancer cells |
| Insulin Signaling | Inhibits PTP1B affecting glucose metabolism |
This compound's stability under laboratory conditions allows for prolonged studies on its effects and mechanisms.
Q & A
Q. Table 1: Comparative Spectral Data for Coumarin Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
